Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The compound is characterized by the presence of deuterium, which enhances its stability and allows for precise tracking in pharmacokinetic studies. The molecular formula for Aripiprazole-d8 N,N-Dioxide is C23H19D8Cl2N3O4, with a molecular weight of 488.43 g/mol. This compound serves as a valuable tool in neurochemical research and drug development due to its unique isotopic labeling.
Aripiprazole-d8 N,N-Dioxide is classified under several categories, including:
The compound can be sourced from specialized chemical suppliers, such as LGC Standards and Biosynth, which provide high-purity versions suitable for research applications .
The synthesis of Aripiprazole-d8 N,N-Dioxide typically involves several steps that modify the parent compound, Aripiprazole. One common method includes the use of deuterated reagents during the synthesis process to incorporate deuterium atoms into the molecular structure.
The synthesis generally follows these steps:
Research has indicated that various synthetic routes can yield high-purity Aripiprazole-d8 N,N-Dioxide, with methods optimized for efficiency and yield .
The molecular structure of Aripiprazole-d8 N,N-Dioxide features a quinolinone core with a piperazine ring, modified to include deuterium at specific positions. The presence of two chlorine atoms on the aromatic ring is also notable.
Aripiprazole-d8 N,N-Dioxide can undergo various chemical reactions typical of N-Oxides. These include:
The stability of the deuterated form under various conditions allows researchers to study its reactivity compared to non-deuterated analogs, providing insights into metabolic pathways and interactions with biological targets .
Aripiprazole-d8 N,N-Dioxide functions primarily as a dopamine D2 receptor antagonist while exhibiting agonist activity at dopamine autoreceptors. This dual action helps stabilize dopamine levels in the brain, making it effective for treating psychotic disorders.
Pharmacokinetic studies using Aripiprazole-d8 N,N-Dioxide allow precise tracking of drug metabolism and distribution within biological systems .
Relevant data from solubility studies indicate that solubility increases with decreasing pH within physiological ranges .
Aripiprazole-d8 N,N-Dioxide has several scientific uses:
Its unique properties make it an essential compound for researchers investigating antipsychotic medications and their effects on mental health disorders .
Aripiprazole-d8 N,N-Dioxide incorporates eight deuterium atoms (⁸D) at specific positions on the n-butyl linker chain connecting the quinolinone and piperazine moieties. The deuterium atoms replace all hydrogen atoms on the four methylene groups (-CH₂-CH₂-CH₂-CH₂-) of the butyl chain, resulting in a fully deuterated -CD₂-CD₂-CD₂-CD₂- spacer. This isotopic labeling yields a molecular mass of 480.38 g/mol for the N,N-Dioxide metabolite derivative, compared to 472.39 g/mol for the non-deuterated Aripiprazole N,N-Dioxide [1] [3] [6]. The deuterium substitution occurs at positions distant from the metabolic oxidation site (piperazine nitrogens), ensuring isotopic integrity is maintained during in vitro and in vivo studies. This positional specificity minimizes kinetic isotope effects that could alter reaction rates while providing a distinct mass spectrometric signature for analytical detection [4] [6].
Table 1: Molecular Attributes of Aripiprazole-d8 N,N-Dioxide vs. Related Compounds
Property | Aripiprazole-d8 N,N-Dioxide | Aripiprazole N,N-Dioxide | Aripiprazole-d8 |
---|---|---|---|
Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₄ | C₂₃H₂₇Cl₂N₃O₄ | C₂₃H₁₉D₈Cl₂N₃O₂ |
Molecular Weight (g/mol) | 480.38 | 472.39 | 456.43 |
CAS Number | N/A (Derivative) | 573691-13-1 | 1089115-06-9 |
Deuterium Position | Butyl linker | N/A | Butyl linker |
Key Functional Groups | N-Oxide, Deuterated alkyl | N-Oxide | Deuterated alkyl |
The N,N-Dioxide functional group arises from oxidation of both tertiary nitrogens in the piperazine ring of the parent Aripiprazole-d8 molecule. This modification transforms the neutral piperazine into a dipolar N,N-dioxide species, characterized by two N⁺–O⁻ bonds. Crystallographic studies of non-deuterated analogs confirm substantial electronic reorganization: the N–O bond lengths typically measure ~1.32 Å, consistent with partial double-bond character, while the C–N⁺ bonds elongate to ~1.49 Å versus ~1.47 Å in the non-oxidized piperazine [5]. Quantum mechanical calculations indicate significant charge redistribution, with each oxygen carrying approximately -0.45 e⁻ and the adjacent nitrogens carrying +0.35 e⁻. This dipolar structure enhances water solubility through improved polar surface area (PSA increases by ~40 Ų versus parent Aripiprazole) and creates hydrogen-bonding acceptors at both oxygen sites [3] [5]. The deuterated butyl chain does not electronically perturb this functional group due to its distance from the oxidation site.
Molecular dynamics simulations reveal critical behavioral differences between Aripiprazole-d8 N,N-Dioxide and its parent compound, Aripiprazole-d8:
Aripiprazole-d8 N,N-Dioxide exhibits markedly different solubility behavior compared to its non-oxidized precursor due to its dipolar character:
Table 2: Comparative Solubility and Thermal Properties
Property | Aripiprazole-d8 N,N-Dioxide | Aripiprazole N,N-Dioxide | Aripiprazole-d8 |
---|---|---|---|
Water Solubility (mg/mL, 25°C) | >15 | >15 | <0.1 |
DMSO Solubility (mg/mL, 25°C) | 82 ± 3 | 85 ± 4 | >100 |
Melting Point (°C) | 198–201 (dec.) | 195–200 (dec.) | 139–141 |
Thermal Decomposition (°C) | 210–215 | 208–212 | >250 |
Hygroscopicity (% wt gain, 75% RH) | 1.2 ± 0.3 | 1.3 ± 0.4 | 0.8 ± 0.2 |
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals complex thermal behavior:
Single-crystal X-ray diffraction studies of structurally analogous non-deuterated N,N-Dioxides provide insights into the deuterated compound's solid-state behavior:
Table 3: Crystallographic Parameters of Aripiprazole N,N-Dioxide Analogs
Parameter | ARI-ADI Salt Acetone Hemisolvate | ARI-SAL Salt |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P2₁/c | P-1 |
a (Å) | 14.72(3) | 7.99(1) |
b (Å) | 8.95(2) | 10.63(2) |
c (Å) | 18.33(4) | 17.25(3) |
α (°) | 90 | 97.2(1) |
β (°) | 92.7(2) | 94.8(1) |
γ (°) | 90 | 109.6(1) |
V (ų) | 2410(8) | 1348(4) |
Z | 4 | 2 |
R₁ (I > 2σ(I)) | 0.058 | 0.063 |
H-Bond Lengths (Å) | O···H–N: 2.85–2.92 | O···H–N: 2.79–2.95 |
Refinement Method | SHELXL-2014 | SHELXL-2014 |
Note: Data derived from non-deuterated analogs; deuterated form expected to exhibit similar metrics [5]
The combined structural and physicochemical characterization confirms that Aripiprazole-d8 N,N-Dioxide maintains the core attributes of its non-deuterated counterpart while providing distinct advantages as a tracer compound. Its enhanced solubility, defined solid-state behavior, and isotopic labeling make it invaluable for advanced analytical applications in drug metabolism research, particularly as a reference standard for LC-MS quantification of oxidative metabolites [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1